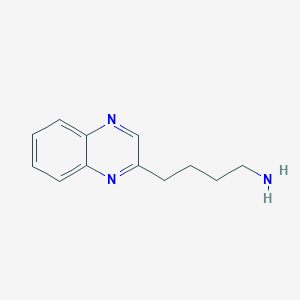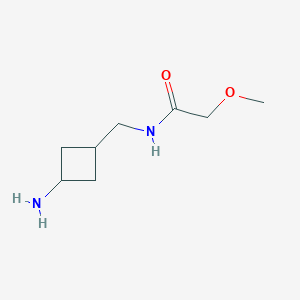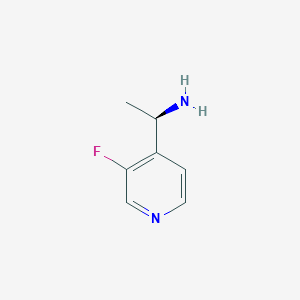
Ethyl 2-amino-5-methoxy-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-methoxy-3-methylbenzoate is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzoic acid and features an ester functional group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-methoxy-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 2-amino-5-methoxy-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-amino-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the reagents used.
科学的研究の応用
Ethyl 2-amino-5-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of ethyl 2-amino-5-methoxy-3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino and methoxy groups, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-5-methoxy-3-methylbenzoate
- Ethyl 2-amino-3-methylbenzoate
- Ethyl 2-amino-5-methylbenzoate
Uniqueness
This compound is unique due to the presence of both an amino group and a methoxy group on the benzoate ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
ethyl 2-amino-5-methoxy-3-methylbenzoate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(13)9-6-8(14-3)5-7(2)10(9)12/h5-6H,4,12H2,1-3H3 |
InChIキー |
WWBUTADWWQIJKU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC(=C1)OC)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


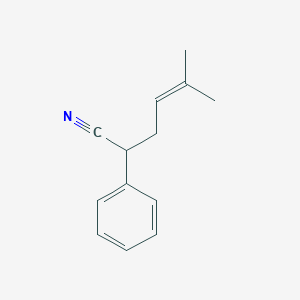
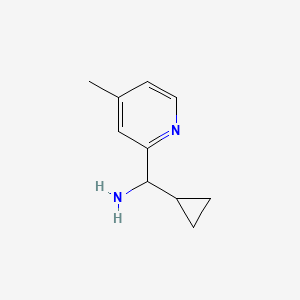
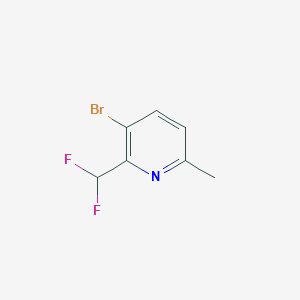

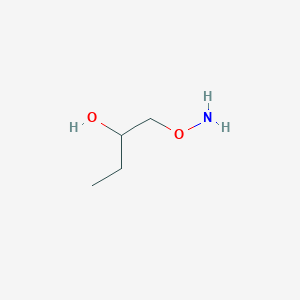

![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)
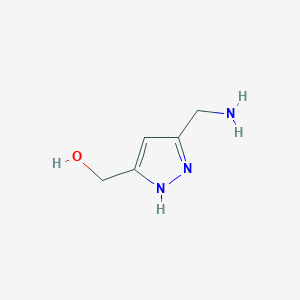
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
